molecular formula C10H10N2O4 B107501 (S)-4-(4-Nitrobenzyl)oxazolidin-2-one CAS No. 139264-55-4

(S)-4-(4-Nitrobenzyl)oxazolidin-2-one

Cat. No. B107501
M. Wt: 222.2 g/mol
InChI Key: CCEJPIYBVGYGEM-QMMMGPOBSA-N
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Description

(S)-4-(4-Nitrobenzyl)oxazolidin-2-one is a compound that belongs to the class of oxazolidinones, which are heterocyclic chemical compounds containing an oxazole ring fused with a lactam structure. These compounds have been studied for their potential use in various applications, including as intermediates in the synthesis of pharmaceuticals and polymers.

Synthesis Analysis

The synthesis of related oxazolidin-2-one derivatives has been described in the literature. For instance, a high yielding four-step synthesis of enantiopure 4-(4-hydroxybenzyl)-oxazolidin-2-one from N-Boc-L-tyrosine is reported, which is a key intermediate for the preparation of polymer-supported Evans' oxazolidin-2-ones used in solid-supported asymmetric synthesis . Another study describes the synthesis of oligomers containing residues of trans-(4S,5R)-4-carboxy 5-methyloxazolidin-2-ones, starting from benzyl-N-Boc-(3R)-aminobutanoate and involving cyclization and rearrangement steps catalyzed by Sn(OTf)2 . These methods could potentially be adapted for the synthesis of (S)-4-(4-Nitrobenzyl)oxazolidin-2-one by incorporating a nitro group at the appropriate step.

Molecular Structure Analysis

Oxazolidin-2-ones, such as the ones synthesized in the studies, have a characteristic molecular structure where the oxazole ring is fused with a lactam moiety. The molecular structure is crucial as it influences the compound's reactivity and the ability to form ordered structures. For example, the 1H NMR spectra of synthesized oligomers suggest that they fold into ordered structures, where the hydrogen of one ring is close to the carbonyl of the next ring . This ordered folding is significant for the compound's function in controlling the formation of peptide bonds.

Chemical Reactions Analysis

The oxazolidin-2-one derivatives are reactive intermediates that can undergo various chemical reactions. The studies do not directly report on the chemical reactions of (S)-4-(4-Nitrobenzyl)oxazolidin-2-one, but the reported oligomers and intermediates suggest that these compounds can be used to control the stereochemistry of peptide bond formation . The presence of a nitro group in the (S)-4-(4-Nitrobenzyl)oxazolidin-2-one could also introduce additional reactivity, such as participation in nucleophilic aromatic substitution reactions.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of (S)-4-(4-Nitrobenzyl)oxazolidin-2-one are not detailed in the provided papers, the properties of oxazolidin-2-ones in general can be inferred. These compounds are typically solid at room temperature and may exhibit polymorphism. Their solubility in organic solvents and water can vary depending on the substituents present on the oxazole ring. The presence of a nitro group would likely affect the compound's acidity, reactivity, and potentially its solubility due to its electron-withdrawing nature.

Scientific Research Applications

  • Pharmaceutical Synthesis

    • This compound is used as an impurity in the synthesis of Zolmitriptan , a medication used to treat migraine headaches .
    • It is supplied with a Certificate of Analysis and analytical data, indicating its use in pharmaceutical quality control .
  • Chemical Research

    • The compound is often used in chemical research due to its unique structure and properties .
    • It has a molecular weight of 222.197, a density of 1.4±0.1 g/cm3, and a boiling point of 509.5±19.0 °C at 760 mmHg .
    • These properties make it suitable for various experimental procedures in chemical research .
  • Building Blocks in Chemical Research

    • This compound is often used as a building block in chemical research .
    • Its unique structure and properties make it suitable for various experimental procedures .
  • Pharmaceutical Quality Control

    • It is supplied with a Certificate of Analysis and analytical data, indicating its use in pharmaceutical quality control .
  • Impurity in Pharmaceutical Synthesis

    • This compound is used as an impurity in the synthesis of certain pharmaceuticals .
  • Material Science

    • It could potentially be used in the development of new materials, given its unique chemical structure .

properties

IUPAC Name

(4S)-4-[(4-nitrophenyl)methyl]-1,3-oxazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O4/c13-10-11-8(6-16-10)5-7-1-3-9(4-2-7)12(14)15/h1-4,8H,5-6H2,(H,11,13)/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCEJPIYBVGYGEM-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NC(=O)O1)CC2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](NC(=O)O1)CC2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-4-(4-Nitrobenzyl)oxazolidin-2-one

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